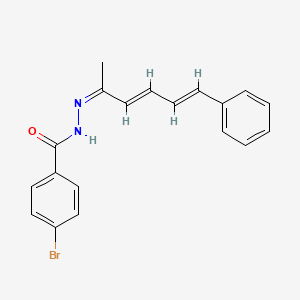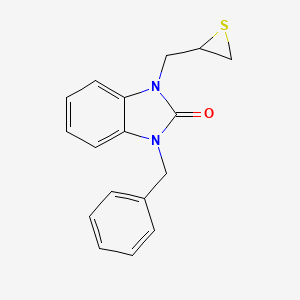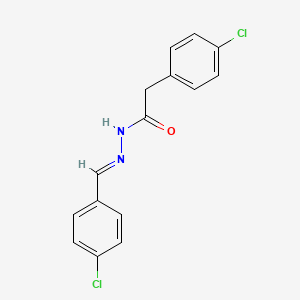![molecular formula C13H20N2S B3854861 1-methyl-N-[2-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3854861.png)
1-methyl-N-[2-(methylthio)phenyl]-4-piperidinamine
Vue d'ensemble
Description
1-methyl-N-[2-(methylthio)phenyl]-4-piperidinamine, also known as Methylthioamphetamine (MTA), is a psychoactive drug that belongs to the amphetamine class of drugs. It is a synthetic compound that is structurally similar to amphetamine and methamphetamine. MTA is a potent stimulant that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
MTA acts by binding to and inhibiting the reuptake of dopamine, norepinephrine, and serotonin transporters in the brain. This results in an increase in the levels of these neurotransmitters in the synaptic cleft, which leads to enhanced neurotransmission and stimulation of the central nervous system.
Biochemical and Physiological Effects:
MTA has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream. MTA has been shown to have a positive effect on cognitive function, including attention, memory, and learning.
Avantages Et Limitations Des Expériences En Laboratoire
MTA has several advantages for use in lab experiments. It is a potent stimulant that produces robust effects on the central nervous system. It has a relatively long half-life, which allows for extended periods of experimentation. However, MTA has several limitations. It is a controlled substance that requires specialized equipment and expertise for its handling and storage. It is also a potent stimulant that can be toxic at high doses.
Orientations Futures
There are several future directions for research on MTA. One area of research is the development of novel therapeutic applications for MTA. Another area of research is the study of the long-term effects of MTA on the central nervous system and its potential for addiction and abuse. Additionally, research is needed to better understand the mechanism of action of MTA and its effects on neurotransmitter systems in the brain. Overall, MTA is a promising compound that has the potential to contribute to the development of novel therapeutic interventions for a range of neuropsychiatric disorders.
Applications De Recherche Scientifique
MTA has been used in scientific research to study its effects on the central nervous system and its potential therapeutic applications. MTA has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that are involved in mood regulation, reward, and motivation. MTA has also been shown to have potential therapeutic applications in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and obesity.
Propriétés
IUPAC Name |
1-methyl-N-(2-methylsulfanylphenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-15-9-7-11(8-10-15)14-12-5-3-4-6-13(12)16-2/h3-6,11,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZRVWGRGOPOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-methylsulfanylphenyl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(3-methylphenoxy)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acetamide](/img/structure/B3854844.png)
![4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B3854865.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-furamide](/img/structure/B3854872.png)

![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B3854883.png)

![1,6,11,16-tetraoxadispiro[6.2.6.2]octadecane](/img/structure/B3854889.png)
